molecular formula C16H20N2O3 B1217540 N-Nitrosopropranolol CAS No. 84418-35-9

N-Nitrosopropranolol

Cat. No.: B1217540
CAS No.: 84418-35-9
M. Wt: 288.34 g/mol
InChI Key: TXYRHXNLIUKPMM-UHFFFAOYSA-N
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Description

N-Nitrosopropranolol is a nitrosamine impurity that can form in propranolol, a widely used beta-blocker medication. Nitrosamines are a class of compounds known for their potential carcinogenicity. This compound is of particular concern due to its higher carcinogenic potency compared to other nitrosamines, such as N-nitrosodimethylamine .

Mechanism of Action

Target of Action

N-Nitrosopropranolol is a nitrosamine derivative of propranolol, a synthetic amino alcohol . Propranolol is a competitive non-selective β-adrenoreceptor antagonist . It is extensively used to treat hypertension, angina pectoris, and other cardiac diseases . The primary targets of this compound are likely the same β-adrenoreceptors that propranolol targets .

Mode of Action

It is known that β-adrenergic blocking drugs such as propranolol react with sodium nitrite in a hydrochloric acid solution to produce n-nitrosamines . This suggests that this compound may interact with its targets in a similar manner to propranolol, but with the added potential for nitrosamine-related effects .

Pharmacokinetics

Analytical methods have been developed for the sensitive detection and quantification of this compound in drug substances and products . These methods could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .

Result of Action

Long-term exposure to this compound at unsafe levels might increase cancer risk . Previous studies have revealed that the this compound impurity is approximately 16-fold more carcinogenic than the N-Nitroso dimethylamine (NDMA) impurity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of nitrites from excipients can lead to the formation of this compound . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

N-Nitrosopropranolol plays a significant role in biochemical reactions due to its nitrosamine structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage . The interaction with these enzymes is crucial for its bioactivation and subsequent toxic effects.

Cellular Effects

This compound affects various cell types and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis. The compound influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival . Additionally, this compound can alter gene expression and cellular metabolism, contributing to its carcinogenic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form DNA adducts, leading to mutations and genomic instability . The compound also inhibits or activates various enzymes, such as cytochrome P450, which are involved in its metabolism and bioactivation. These interactions result in the generation of reactive oxygen species (ROS) and other toxic intermediates that contribute to its carcinogenicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade into more reactive and toxic intermediates . Long-term exposure to this compound has been shown to cause sustained oxidative stress, DNA damage, and alterations in cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and DNA damage. At higher doses, it can cause significant toxicity, including liver damage, carcinogenesis, and other adverse effects . Threshold effects have been observed, where a certain dose level leads to a marked increase in toxic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These metabolic processes are crucial for its mutagenic and carcinogenic effects. The compound can also affect metabolic flux and alter metabolite levels, contributing to its overall toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the liver, are critical for its toxic effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, can lead to direct interactions with DNA, contributing to its mutagenic and carcinogenic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosopropranolol is typically synthesized through the nitrosation of propranolol. This reaction involves the interaction of propranolol with nitrosating agents such as sodium nitrite in an acidic medium, often hydrochloric acid . The reaction conditions must be carefully controlled to prevent the formation of excessive amounts of the nitrosamine impurity.

Industrial Production Methods

In industrial settings, the production of this compound is generally avoided due to its carcinogenic nature. its formation can occur as an impurity during the manufacturing or storage of propranolol. Therefore, stringent quality control measures are implemented to monitor and minimize the presence of this compound in propranolol drug products .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosopropranolol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more reactive and potentially harmful species.

    Reduction: This reaction can break down the nitrosamine into less harmful compounds.

    Substitution: This reaction can replace the nitroso group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Scientific Research Applications

N-Nitrosopropranolol is primarily studied in the context of its formation as an impurity in propranolol and its potential health risks. Research focuses on:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its formation specifically from propranolol, a widely used beta-blocker. Its higher carcinogenic potency compared to other nitrosamines makes it a significant concern in the pharmaceutical industry .

Properties

IUPAC Name

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12(2)18(17-20)10-14(19)11-21-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,19H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYRHXNLIUKPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004684
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84418-35-9
Record name N-Nitrosopropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84418-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosopropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084418359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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